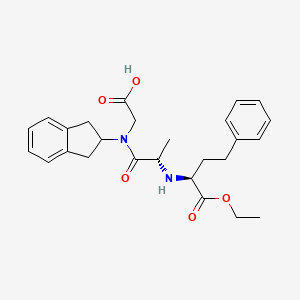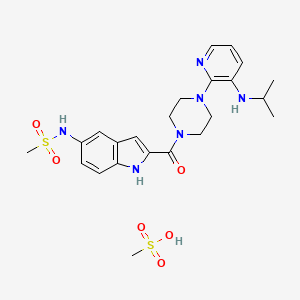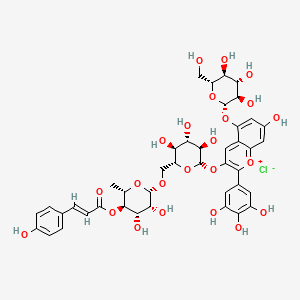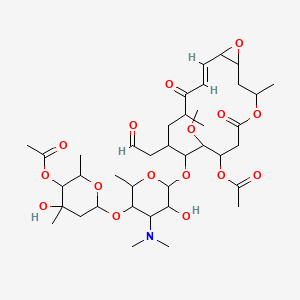
Desloratadina
Descripción general
Descripción
La desloratadina es un antihistamínico tricíclico de segunda generación utilizado para tratar alergias. Es el metabolito activo de la loratadina y es conocido por su acción antagonista H1 selectiva y periférica . La this compound se usa comúnmente para aliviar los síntomas de la rinitis alérgica, el prurito y la urticaria .
Aplicaciones Científicas De Investigación
La desloratadina tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza en el estudio de los antihistamínicos y sus interacciones con los receptores de histamina.
Medicina: Se utiliza ampliamente para tratar la rinitis alérgica, la congestión nasal y la urticaria idiopática crónica.
Industria: Se utiliza en la industria farmacéutica para la producción de medicamentos antihistamínicos.
Mecanismo De Acción
La desloratadina funciona como un antihistamínico H1 selectivo, actuando como un agonista inverso en el receptor H1 de histamina . Previene la activación de las células por la histamina, reduciendo así los síntomas alérgicos . La this compound no entra fácilmente en el sistema nervioso central, lo que minimiza los efectos sedantes .
Análisis Bioquímico
Biochemical Properties
Desloratadine is a long-acting H1-receptor antagonist with a selective and peripheral H1-antagonist action . It competes with free histamine for binding at H1-receptors in the GI tract, uterus, large blood vessels, and bronchial smooth muscle . In vitro biochemical studies showed that desloratadine had no effect on dopamine, monoamine oxidase, GABA, and other receptor and enzyme systems, even at doses as high as 10 μmol/L .
Cellular Effects
Desloratadine blocks one type of receptor for histamine (the H1 receptor) and thus prevents activation of cells by histamine . This helps relieve symptoms of allergic rhinitis, including sneezing, runny nose, and red, watery, and itchy eyes . It also has been shown to induce apoptosis in cutaneous T-cell lymphoma in vitro .
Molecular Mechanism
Desloratadine functions as an inverse agonist at the histamine H1 receptor . It competes with free histamine for binding at H1-receptors, preventing the activation of cells by histamine . This leads to a decrease in the symptoms of allergy .
Temporal Effects in Laboratory Settings
Desloratadine has a long-lasting effect and does not cause drowsiness because it does not readily enter the central nervous system . It has a rapid onset of action, efficacy that persists over the 24-h dosing period, and a lack of corrected QT interval prolongation .
Dosage Effects in Animal Models
Desloratadine had no adverse cardiovascular effects in various animal models or when administered at 9 times the recommended adult dosage for 10 days in volunteers .
Metabolic Pathways
Desloratadine is metabolized to the active metabolite 3-hydroxydesloratadine, which is subsequently glucuronidated . The formation of 3-hydroxydesloratadine involves three sequential reactions: N-glucuronidation of desloratadine by UGT2B10, 3-hydroxylation of desloratadine N-glucuronide by CYP2C8, and finally, a non-enzymatic deconjugation of 3-hydroxydesloratadine N-glucuronide .
Transport and Distribution
Desloratadine is well absorbed from the gut and reaches highest blood plasma concentrations after about three hours . It is widely distributed in the liver, spleen, thymus, heart, adrenal glands, and pituitary gland .
Métodos De Preparación
La desloratadina se puede sintetizar mediante varios métodos. Un método común implica disolver la loratadina en un solvente alcohólico bajo protección de nitrógeno, agregar hidróxido de potasio y calentar para iniciar una reacción de reflujo. La temperatura de reacción se controla entre 70-100°C hasta que la reacción esté completa. El producto se extrae luego utilizando acetato de etilo, se lava, se cristaliza, se decolora y se recristaliza para obtener this compound . Otro método implica agregar sal de ácido orgánico a un cosolvente, mezclar con this compound y luego combinar con un adyuvante farmacéutico disuelto en un solvente principal .
Análisis De Reacciones Químicas
La desloratadina experimenta varias reacciones químicas, incluyendo:
Oxidación: La this compound se puede oxidar para formar 3-hidroxithis compound.
Reducción: Las reacciones de reducción son menos comunes para la this compound.
Sustitución: La this compound puede sufrir reacciones de sustitución, particularmente involucrando el anillo de piperidina.
Los reactivos comunes utilizados en estas reacciones incluyen hidróxido de potasio para la desprotección y acetato de etilo para la extracción . Los principales productos formados incluyen this compound y sus metabolitos, como la 3-hidroxithis compound .
Comparación Con Compuestos Similares
La desloratadina se compara con otros antihistamínicos de segunda generación como la cetirizina y la loratadina. A diferencia de la cetirizina, la this compound no causa somnolencia ya que no cruza la barrera hematoencefálica . La loratadina, el compuesto padre de la this compound, tiene una vida media más corta y experimenta un metabolismo de primer paso más extenso . Otros compuestos similares incluyen fexofenadina y levocetirizina .
La this compound destaca por su efecto de larga duración, sus mínimas propiedades sedantes y su eficacia en el tratamiento de una amplia gama de afecciones alérgicas .
Propiedades
IUPAC Name |
13-chloro-2-piperidin-4-ylidene-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2/c20-16-5-6-17-15(12-16)4-3-14-2-1-9-22-19(14)18(17)13-7-10-21-11-8-13/h1-2,5-6,9,12,21H,3-4,7-8,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAUOIFJMECXRGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)Cl)C(=C3CCNCC3)C4=C1C=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1044196 | |
| Record name | Desloratadine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1044196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Desloratadine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015102 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
21.6 [ug/mL] (The mean of the results at pH 7.4), 3.95e-03 g/L | |
| Record name | SID50086379 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | Desloratadine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015102 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Like other H1-blockers, Desloratadine competes with free histamine for binding at H1-receptors in the GI tract, uterus, large blood vessels, and bronchial smooth muscle. This blocks the action of endogenous histamine, which subsequently leads to temporary relief of the negative symptoms (eg. nasal congestion, watery eyes) brought on by histamine. | |
| Record name | Desloratadine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00967 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
100643-71-8 | |
| Record name | Desloratadine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100643-71-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Desloratadine [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100643718 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Desloratadine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00967 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Desloratadine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759824 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Desloratadine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1044196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 13-chloro-2-(piperidin-4-ylidene)-4-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Desloratadine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FVF865388R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Desloratadine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015102 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details




Synthesis routes and methods V
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of desloratadine?
A1: Desloratadine exerts its anti-allergic effects primarily by acting as a selective antagonist of the peripheral histamine H1 receptor. [, , , ] This means it binds to the H1 receptor and blocks histamine from binding, thereby preventing histamine-mediated allergic responses.
Q2: Does desloratadine have any anti-inflammatory effects beyond H1 receptor antagonism?
A2: Yes, research suggests desloratadine possesses anti-inflammatory properties beyond its antihistaminic action. It has been shown to inhibit the release of various inflammatory mediators, including interleukins (IL-4, IL-6, IL-8, IL-13), prostaglandin D2 (PGD2), leukotriene C4, tryptase, and histamine itself. [, , ] It also inhibits the expression of cell adhesion molecules, attenuates eosinophil chemotaxis and adhesion, and reduces superoxide generation. [, ]
Q3: How does desloratadine affect the interaction between skin cells and immune cells during inflammation?
A3: Desloratadine and its prodrug loratadine can inhibit the activation of human skin keratinocytes induced by interferon-γ (IFN-γ). [] This, in turn, leads to a decrease in the release of chemokines such as CCL5 (RANTES), CXCL8 (IL-8), and CXCL10 (IP-10) from keratinocytes. [] This reduced chemokine release disrupts the crosstalk between keratinocytes and immune cells, resulting in decreased attraction of neutrophils, eosinophils, and T cells to the site of inflammation. []
Q4: What is the molecular formula and weight of desloratadine?
A4: The molecular formula of desloratadine is C19H19ClN2. Its molecular weight is 310.8 g/mol.
Q5: What is the absorption profile of desloratadine?
A5: Desloratadine is rapidly absorbed after oral administration. [, , ] Food intake does not significantly affect its absorption. [, ]
Q6: How is desloratadine metabolized in the body?
A6: Desloratadine is primarily metabolized in the liver. [, , ] It undergoes extensive metabolism, with 3-hydroxydesloratadine being its major active metabolite. [, , , ] Recent studies have shown that the formation of 3-hydroxydesloratadine is a multi-step process involving:
- Rapid, non-enzymatic hydrolysis (deconjugation) of the 3-hydroxydesloratadine N-glucuronide to form 3-hydroxydesloratadine. [, ]
Q7: Are there any known genetic polymorphisms in desloratadine metabolism?
A7: Yes, there is a known genetic polymorphism affecting the metabolism of desloratadine to 3-hydroxydesloratadine. [, , ] Individuals identified as "poor metabolizers" exhibit decreased ability to form 3-hydroxydesloratadine, leading to higher exposure to desloratadine compared to "extensive metabolizers." [, , ]
Q8: How is desloratadine eliminated from the body?
A8: Following oral administration of radiolabeled desloratadine, approximately 41% of the dose is recovered in urine, and 47% is recovered in feces. []
Q9: Does desloratadine interact with cytochrome P450 enzymes?
A10: In vitro studies show that desloratadine is a relatively weak inhibitor of several cytochrome P450 enzymes, including CYP2B6, CYP2D6, and CYP3A4/5. [] It does not significantly inhibit CYP1A2, CYP2C8, CYP2C9, or CYP2C19. []
Q10: What are the main clinical applications of desloratadine?
A10: Desloratadine is primarily indicated for the relief of symptoms associated with:
- Seasonal allergic rhinitis (SAR) [, , , , , , , , ]
- Perennial allergic rhinitis (PAR) []
- Chronic idiopathic urticaria (CIU) [, , , , , ]
Q11: Is desloratadine effective in relieving nasal congestion?
A13: Yes, unlike some other antihistamines, desloratadine has been shown to be effective in reducing nasal congestion associated with allergic rhinitis. [, , , , , ]
Q12: Can desloratadine be used in combination with other medications for allergic conditions?
A12: Yes, desloratadine is often used in combination with other medications for more comprehensive management of allergic conditions.
- Desloratadine/Pseudoephedrine: This combination provides both antihistaminic and decongestant effects and is commonly used for relieving nasal congestion associated with allergic rhinitis. [, ]
- Desloratadine/Montelukast: This combination, combining an antihistamine with a leukotriene receptor antagonist, has shown synergistic effects in inhibiting allergen-induced early and late asthmatic responses. []
- Desloratadine/Betamethasone: Fixed-dose combination tablets containing desloratadine and the glucocorticoid betamethasone are being investigated for their potential synergistic effects in treating severe allergic conditions. []
Q13: What analytical techniques are commonly used to quantify desloratadine in biological samples?
A16: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a widely employed technique for quantifying desloratadine and its metabolites in biological samples such as plasma. [, , ] This method offers high sensitivity and selectivity.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















